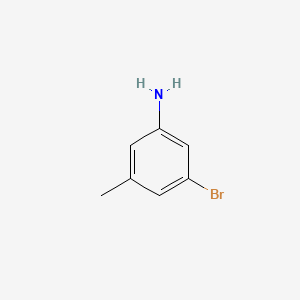

3-Bromo-5-methylaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZRPAWCIFTHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996094 | |

| Record name | 3-Bromo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74586-53-1 | |

| Record name | 3-Bromo-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74586-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074586531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylaniline (CAS: 74586-53-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylaniline, with the CAS number 74586-53-1, is an important aromatic amine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methyl group on the aniline (B41778) ring, makes it a valuable intermediate in the production of a wide range of specialized chemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety and handling, and its significant applications in the pharmaceutical and agrochemical industries. The strategic placement of the bromo and methyl groups allows for regioselective modifications, making it a key component in the synthesis of complex molecules, including potent kinase inhibitors for targeted cancer therapy.

Chemical and Physical Properties

This compound is a solid at room temperature, with its color ranging from off-white to brown. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 74586-53-1 | [1] |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-5-bromotoluene, 5-Bromo-m-toluidine | [2] |

| Appearance | Off-white to purple to brown solid or semi-solid | |

| Melting Point | 37 °C | |

| Boiling Point | 150-151 °C at 15 Torr | |

| Density | 1.498 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in water | |

| pKa | 3.65 ± 0.10 (Predicted) |

Spectroscopic Data

-

Mass Spectrometry: The predicted monoisotopic mass is 184.98401 Da.[1] The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic ring and methyl group around 2850-3100 cm⁻¹, C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region, and a C-Br stretching vibration at lower wavenumbers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons, a broad singlet for the amine protons, and distinct signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring.

-

¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the methyl carbon, and six distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.

-

Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 3-bromo-5-nitrotoluene (B1266673).

Experimental Protocol: Reduction of 3-Bromo-5-nitrotoluene

This protocol is based on a general procedure for the reduction of nitroarenes using zinc powder and ammonium (B1175870) chloride.

Materials:

-

3-Bromo-5-nitrotoluene

-

Dioxane

-

Water

-

Zinc powder

-

Ammonium chloride

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-bromo-5-nitrotoluene (1 equivalent) in a 3:1 mixture of dioxane and water.

-

To this solution, add zinc powder (10 equivalents) and ammonium chloride (10 equivalents) sequentially.

-

Stir the reaction mixture vigorously at room temperature for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a solid.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is particularly valuable in the development of kinase inhibitors, which are a major class of targeted therapies for cancer and other diseases.

Role in the Synthesis of Pan-RAF Inhibitors

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[3] Kinase inhibitors that target components of this pathway, such as the RAF kinases (A-RAF, B-RAF, and C-RAF), are of significant interest. This compound and its derivatives can serve as crucial building blocks for the synthesis of potent Pan-RAF inhibitors, which are designed to inhibit all RAF isoforms and potentially overcome resistance mechanisms observed with first-generation RAF inhibitors.[3]

For example, the core structure of this compound can be elaborated through a series of reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), to introduce the necessary pharmacophoric features for binding to the ATP-binding site of RAF kinases.

Representative Experimental Workflow for Kinase Inhibitor Synthesis

The following is a generalized workflow illustrating how a bromoaniline derivative can be utilized in the synthesis of a kinase inhibitor.

Caption: General workflow for kinase inhibitor synthesis.

The RAF-MEK-ERK Signaling Pathway and Inhibition

The diagram below illustrates the RAF-MEK-ERK signaling pathway and the point of inhibition by a RAF inhibitor.

Caption: Inhibition of the RAF-MEK-ERK pathway.

Safety and Handling

This compound is classified as harmful and an irritant. It is essential to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Identification

-

GHS Hazard Statements:

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dusts are generated.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility as a precursor for potent kinase inhibitors highlights its importance to researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-5-methylaniline, an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] The document details quantitative data, experimental protocols for their determination, and logical workflows to aid in research and development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid.[3] | TCI EUROPE N.V.[3] |

| Melting Point | 37 °C | [1][3] |

| Boiling Point | 260 °C (at 760 Torr) | [3] |

| 150-151 °C (at 15 Torr) | [1] | |

| Density | 1.498 ± 0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | Slightly soluble in water.[4][5] | Fisher Scientific[4], ChemicalBook[5] |

| pKa | 3.65 ± 0.10 (Predicted) | [5] |

| logP | 2.3 (Predicted) | [2][6] |

Experimental Protocols for Property Determination

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below.

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.[7]

Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.[8] The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 1-2 mm.[7][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.[10]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid. The melting point is reported as the range T1-T2.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Protocol (Thiele Tube Method):

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube.[12][13]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end above the surface.[11]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.[14]

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14] Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[11][14]

This protocol determines the qualitative solubility of this compound in a given solvent.

Protocol:

-

Sample Preparation: Weigh approximately 25 mg of this compound and place it into a small test tube.[15]

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water) to the test tube in small portions.[15]

-

Mixing: After each addition, cap the test tube and shake it vigorously for a set period (e.g., 1-2 minutes).[15][16]

-

Observation: Visually inspect the solution for any undissolved solid. If the solid completely dissolves, the compound is considered soluble under these conditions. If solid remains, it is classified based on the amount dissolved (e.g., slightly soluble, insoluble).[16]

-

Temperature Control: Ensure the temperature of the solvent is recorded and maintained, as solubility is temperature-dependent.[16]

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine like this compound, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and accurate method for its determination.[17]

Protocol (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture).[18]

-

Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) and immerse the electrode in the solution.[18]

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[18]

-

Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve, specifically the pH at the half-equivalence point, where the concentrations of the aniline (B41778) and its protonated form are equal.[19]

The partition coefficient (LogP) quantifies the lipophilicity of a compound by measuring its distribution between an organic and an aqueous phase, typically octanol (B41247) and water.[20]

Protocol (Shake-Flask Method):

-

Phase Preparation: Prepare a mixture of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4) and saturate each phase with the other by vigorous mixing followed by separation.[21][22]

-

Sample Partitioning: Dissolve a precisely weighed amount of this compound in one of the phases. Add a known volume of the second phase.

-

Equilibration: Vigorously shake the mixture for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[21]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of this compound in each, typically using HPLC or UV-Vis spectroscopy.[23]

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[20]

Visualizations and Workflows

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to the characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

Caption: Relationship between pH, pKa, and Ionization State.

Caption: Workflow for Experimental Solubility Determination.

References

- 1. alfa-industry.com [alfa-industry.com]

- 2. This compound | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 74586-53-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 74586-53-1 [m.chemicalbook.com]

- 6. PubChemLite - this compound (C7H8BrN) [pubchemlite.lcsb.uni.lu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pennwest.edu [pennwest.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 20. acdlabs.com [acdlabs.com]

- 21. enamine.net [enamine.net]

- 22. agilent.com [agilent.com]

- 23. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-5-methylaniline molecular weight and formula

An In-depth Technical Guide to 3-Bromo-5-methylaniline

This guide provides comprehensive technical information on this compound, a key intermediate in the pharmaceutical and chemical industries. The document details its chemical properties, experimental protocols for its synthesis, and its applications in research and drug development.

Core Compound Data

This compound is an aromatic amine with a bromine and a methyl group substituent. Its chemical properties are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₇H₈BrN | [1][2][3] |

| Molecular Weight | 186.05 g/mol | [1] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 74586-53-1 | [1][2] |

| Synonyms | 3-Bromo-5-methylbenzenamine, 5-bromo-m-toluidine | [1][2] |

| Appearance | White to cream or purple to purple-brown solid | [3] |

| Solubility | Slightly soluble in water | [2][4] |

Experimental Protocols

Synthesis of this compound from 3-Bromo-5-nitrotoluene (B1266673)

A common method for the synthesis of this compound involves the reduction of 3-bromo-5-nitrotoluene.[4]

Materials:

-

3-bromo-5-nitrotoluene

-

Dioxane

-

Water

-

Zinc powder

-

Ammonium (B1175870) chloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-bromo-5-nitrotoluene (5 g, 23.1 mmol) in a 3:1 mixture of dioxane and water (40 mL).

-

To this solution, add zinc powder (15 g, 231 mmol) and ammonium chloride (12.3 g, 231 mmol) sequentially.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion of the reaction, dilute the mixture with water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound.

This procedure has been reported to yield the product as a brown solid with a high yield (93%).[4]

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the development of new pharmaceutical agents. Its structural features allow for further chemical modifications, making it a versatile intermediate.[2][5][6] It is utilized in the synthesis of various biologically active compounds, which are investigated for the treatment of a range of conditions, including neurological disorders.[5]

Workflow and Pathway Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow of this compound.

References

- 1. This compound | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound CAS#: 74586-53-1 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [myskinrecipes.com]

Technical Guide: Solubility of 3-Bromo-5-methylaniline in Organic Solvents

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 3-bromo-5-methylaniline in various organic solvents is sparse. It is noted to be slightly soluble in water[7][8]. Researchers are encouraged to determine solubility experimentally. The following table provides a template for recording such empirical data.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Toluene | |||

| Hexane | |||

| Diethyl Ether | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is a synthesized standard procedure based on common laboratory practices for solubility assessment[3][4][5][6].

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks (various sizes)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Pipettes and burettes

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution and ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry collection vial. The filter should be compatible with the solvent being used. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, place the vial in an oven at a moderate temperature (e.g., 50-60 °C) for a sufficient time to ensure all residual solvent is removed.

-

Allow the vial to cool to room temperature in a desiccator before re-weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried solute.

-

The solubility can then be expressed in various units, most commonly as grams of solute per 100 mL of solvent.

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

-

-

Data Recording:

-

Record the solubility value, the specific solvent used, and the temperature at which the experiment was conducted in a table, such as the template provided in Table 1.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound CAS#: 74586-53-1 [m.chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of 3-bromo-5-methylaniline. Due to the limited availability of published experimental spectral data for this specific compound, this paper presents predicted ¹H and ¹³C NMR data obtained from computational models. This guide also outlines comprehensive, standardized experimental protocols for the acquisition of ¹H and ¹³C NMR spectra, intended to aid researchers in the characterization of this and similar molecules. The molecular structure and key NMR correlations are visualized through detailed diagrams to facilitate a deeper understanding of the compound's spectral features.

Introduction

This compound is an aromatic amine containing bromine and methyl substituents.[1][2] Its structural analysis is crucial for its application in various fields, including pharmaceutical development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the ¹H and ¹³C NMR spectral characteristics of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were computationally generated and should be used as a guide for spectral interpretation. The solvent is assumed to be deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.85 | s (singlet) | - |

| H-4 | 6.70 | s (singlet) | - |

| H-6 | 6.60 | s (singlet) | - |

| -CH₃ | 2.25 | s (singlet) | - |

| -NH₂ | 3.70 | br s (broad singlet) | - |

Note: The chemical shift of the -NH₂ protons can be highly variable and is dependent on factors such as concentration and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 147.5 |

| C-2 | 116.0 |

| C-3 (-Br) | 122.5 |

| C-4 | 123.0 |

| C-5 (-CH₃) | 140.0 |

| C-6 | 113.0 |

| -CH₃ | 21.5 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

¹H NMR Spectroscopy Acquisition

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals.

-

¹³C NMR Spectroscopy Acquisition

-

Instrument Setup:

-

Use the same sample as for the ¹H NMR experiment.

-

Tune and match the probe for the ¹³C frequency.

-

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-250 ppm, centered around 100 ppm.

-

-

Processing:

-

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the expected signaling pathways in its ¹H NMR spectrum.

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted ¹H NMR signaling and multiplicities for this compound.

References

Spectroscopic and Spectrometric Analysis of 3-Bromo-5-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Bromo-5-methylaniline using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings, particularly within the pharmaceutical industry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for sample handling, preparation, and the interpretation of analytical results.

| Property | Value |

| Chemical Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol [1] |

| CAS Number | 74586-53-1[1] |

| Appearance | Brown Powder |

| Monoisotopic Mass | 184.98401 Da[1] |

| Solubility | Slightly soluble in water[2] |

FT-IR Spectroscopy Data and Interpretation

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. While an experimental spectrum for this exact molecule is not publicly available, a detailed interpretation of the expected peaks based on the analysis of similar aromatic amines is provided in Table 2.

Table 2: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3400-3300 | N-H Stretch (Asymmetric & Symmetric) | Two distinct bands are expected for the primary amine group, characteristic of N-H stretching vibrations.[3][4] |

| 3100-3000 | Aromatic C-H Stretch | Multiple weak to medium bands arising from the stretching of C-H bonds on the aromatic ring. |

| 2950-2850 | Aliphatic C-H Stretch | Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| 1650-1580 | N-H Bend (Scissoring) | A characteristic bending vibration of the primary amine group.[3] |

| 1600-1450 | Aromatic C=C Stretch | Multiple bands of variable intensity due to the stretching vibrations within the benzene (B151609) ring. |

| 1335-1250 | Aromatic C-N Stretch | A strong band indicating the stretching of the bond between the aromatic ring and the nitrogen atom.[3] |

| 900-675 | Aromatic C-H Bend (Out-of-plane) | Bending vibrations of the C-H bonds on the substituted benzene ring, the pattern of which can give clues about the substitution pattern. |

| ~700-500 | C-Br Stretch | A band in the lower frequency region corresponding to the stretching of the carbon-bromine bond. |

Mass Spectrometry Data and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. Electron Impact (EI) ionization is a common technique for the analysis of small organic molecules like this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion | Description |

| 185/187 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately equal intensity (M and M+2) is a characteristic isotopic signature of a bromine atom. |

| 170/172 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 106 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a toluene (B28343) moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the methyl and amino groups. |

The predicted collision cross section (CCS) values for various adducts of this compound have been calculated, with the [M+H]⁺ adduct having a predicted CCS of 129.9 Ų.[5]

Experimental Protocols

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

The sample chamber is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The prepared sample is placed in the sample holder.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.[6]

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.

-

Ionization: Electron Impact (EI) ionization is employed. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the analytical workflow and a key molecular process involved in the characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

- 1. This compound | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C7H8BrN) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

Synthesis of 3-Bromo-5-methylaniline from 3-bromo-5-nitrotoluene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-methylaniline, a key intermediate in pharmaceutical and chemical research, from its precursor 3-bromo-5-nitrotoluene (B1266673). This document details a highly efficient experimental protocol and presents alternative methodologies, offering valuable insights for process optimization and scale-up.

Core Synthesis Pathway: Reduction of 3-Bromo-5-nitrotoluene

The primary transformation in the synthesis of this compound is the reduction of the nitro group in 3-bromo-5-nitrotoluene to an amine group. This reaction is a cornerstone of aromatic chemistry and can be achieved through various reductive methods. This guide focuses on a high-yield method utilizing zinc powder and ammonium (B1175870) chloride, and also discusses common alternatives.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis method.

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-nitrotoluene | [1] |

| Product | This compound | [1] |

| Reagents | Zinc powder, Ammonium chloride | [1] |

| Solvent | Dioxane/Water (3:1) | [1] |

| Reaction Time | 4 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | 93% | [1] |

| Product Appearance | Brown solid | [1] |

| Molecular Weight | 186.05 g/mol | [2][3] |

Experimental Protocols

Primary Method: Zinc/Ammonium Chloride Reduction

This protocol is a robust and high-yielding method for the synthesis of this compound.[1]

Materials:

-

3-Bromo-5-nitrotoluene

-

Zinc powder

-

Ammonium chloride

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 3-bromo-5-nitrotoluene (5 g, 23.1 mmol) in a mixture of dioxane and water (3:1, 40 mL).

-

To this solution, add zinc powder (15 g, 231 mmol) followed by ammonium chloride (12.3 g, 231 mmol).

-

Stir the reaction mixture vigorously at room temperature for 4 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield this compound as a brown solid (4.0 g, 93% yield).[1]

Alternative Method 1: Reduction with Iron in Acidic Medium

A general procedure for the reduction of aromatic nitro compounds using iron powder in a mixture of acetic acid, ethanol, and water can be adapted for this synthesis.[4]

General Procedure:

-

Suspend the nitroaromatic compound in a mixture of glacial acetic acid, ethanol, and water.

-

Add reduced iron powder to the suspension.

-

The reaction can be promoted by heating or ultrasonic irradiation.[4]

-

After the reaction is complete, filter the mixture to remove iron residues.

-

The filtrate is then worked up by partitioning between an organic solvent and an aqueous base (e.g., 2M KOH) to isolate the amine product.[4]

Alternative Method 2: Reduction with Stannous Chloride

Stannous chloride (SnCl₂) is another effective reagent for the reduction of nitroarenes.[5]

General Procedure:

-

Dissolve the nitroaromatic compound in a suitable solvent such as ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

The reaction can be carried out at room temperature or with gentle heating, and may be enhanced by ultrasonic irradiation.[4]

-

The work-up typically involves removing the solvent, and partitioning the residue between an organic solvent (like ethyl acetate) and a strong base (e.g., 2M KOH) to liberate the free amine.[4]

Alternative Method 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean method for the reduction of nitro groups, avoiding the use of stoichiometric metal reductants.

General Procedure:

-

Dissolve the nitroaromatic compound in a suitable solvent (e.g., methanol, ethanol).

-

Add a catalyst, typically palladium on carbon (Pd/C).[6]

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a pressure reactor).

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is then evaporated to yield the product.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the primary synthesis protocol.

References

- 1. This compound CAS#: 74586-53-1 [m.chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]

- 6. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 3-Bromo-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the crystal structure and potential polymorphism of 3-Bromo-5-methylaniline. A thorough search of publicly available scientific literature and crystallographic databases was conducted to collate and present detailed structural information and experimental protocols. However, this extensive search revealed a significant gap in the existing scientific literature regarding the specific crystal structure and polymorphic forms of this compound.

While information on related compounds and derivatives is available, dedicated studies on the single-crystal X-ray diffraction, crystallographic parameters, and polymorphic behavior of this compound are not present in the public domain. This document outlines the current state of knowledge, highlights the absence of specific data, and provides general methodologies that could be employed for future studies to elucidate the crystal structure and polymorphism of this compound.

Introduction

This compound is an aromatic amine that serves as a versatile intermediate in the synthesis of pharmaceuticals and other organic materials.[1][2] The solid-state properties of such compounds, including crystal structure and polymorphism, are of paramount importance in drug development and materials science. These properties can significantly influence key parameters such as solubility, stability, bioavailability, and manufacturability.

This guide was intended to provide a detailed summary of the crystallographic data and experimental protocols related to this compound. Despite a comprehensive search, no specific experimental determination of its crystal structure or any studies on its polymorphism have been reported in the scientific literature.

Crystal Structure of this compound: State of Knowledge

As of the date of this guide, there is no publicly available crystallographic data for this compound. Searches of major crystallographic databases, including the Cambridge Structural Database (CSD), and a broad survey of chemical literature did not yield any single-crystal X-ray diffraction studies for this specific compound.

For comparative purposes, the crystal structures of some related substituted anilines have been determined. For instance, the crystal structure of 2,6-Dibromo-4-methylaniline has been reported, revealing an orthorhombic crystal system.[3] While such data can offer insights into the potential packing and intermolecular interactions in related molecules, they are not a substitute for the experimental determination of the crystal structure of this compound itself.

Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration for any solid-state compound in development. Different polymorphs can exhibit distinct physical and chemical properties.

The search for information on the polymorphism of this compound yielded no results. There are no published studies that investigate or identify any polymorphic forms of this compound.

Proposed Experimental Protocols for Crystal Structure Determination and Polymorphism Screening

Given the absence of data, this section outlines standard and robust experimental methodologies that can be employed to determine the crystal structure and investigate the polymorphism of this compound.

Synthesis and Purification

High-purity material is a prerequisite for successful crystallization and subsequent structural analysis. The synthesis of this compound can be achieved through various established organic synthesis routes. One common method involves the nitration of a suitable precursor followed by reduction.[4] Purification of the synthesized compound can be performed using techniques such as column chromatography or recrystallization to achieve a purity of >99%, which should be confirmed by analytical methods like HPLC and NMR spectroscopy.

Single Crystal Growth

The growth of single crystals of sufficient size and quality is the most critical step for X-ray diffraction analysis. A systematic screening of crystallization conditions is recommended.

Table 1: Proposed Crystallization Techniques and Solvents

| Crystallization Technique | Solvents to be Screened |

| Slow Evaporation | Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane, Ethyl Acetate, and mixtures thereof. |

| Slow Cooling of Saturated Solution | High boiling point solvents such as Toluene, Xylene, or Dimethylformamide. |

| Vapor Diffusion (Solvent/Anti-solvent) | A solution of the compound in a good solvent (e.g., Dichloromethane, Acetone) is placed in a vial, which is then placed in a larger sealed container with an anti-solvent (e.g., Hexane, Pentane). |

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Experimental Workflow for SC-XRD:

Caption: Experimental workflow for single-crystal X-ray diffraction.

The collected data would be processed to determine the unit cell parameters, space group, and the precise atomic coordinates within the crystal lattice.

Polymorphism Screening

A comprehensive polymorphism screen is essential to identify all accessible crystalline forms. This typically involves crystallization from a wide range of solvents and under various conditions (e.g., temperature, pressure, evaporation rate).

Techniques for Characterizing Polymorphs:

-

Powder X-ray Diffraction (PXRD): To identify different crystalline forms based on their unique diffraction patterns.

-

Differential Scanning Calorimetry (DSC): To determine the melting points and transition temperatures of different polymorphs.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of each form.

-

Infrared (IR) and Raman Spectroscopy: To probe differences in the vibrational modes of the molecules in different crystal lattices.

-

Solid-State Nuclear Magnetic Resonance (ssNMR): To characterize the local environment of atoms in the solid state.

Caption: Workflow for polymorphism screening and characterization.

Conclusion

This in-depth technical guide has highlighted a critical knowledge gap in the scientific literature concerning the crystal structure and polymorphism of this compound. For researchers, scientists, and drug development professionals working with this compound, the absence of such fundamental solid-state data presents a significant challenge. The experimental protocols and workflows outlined in this document provide a clear roadmap for future research to elucidate these crucial properties. The determination of the crystal structure and a thorough investigation of potential polymorphism are essential next steps to fully understand and control the solid-state behavior of this compound, thereby enabling its effective utilization in various applications.

References

- 1. WO2018222795A1 - Substituted nitrogen containing compounds - Google Patents [patents.google.com]

- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-Bromo-5-methyl-4-nitroaniline | 885523-78-4 [smolecule.com]

The Enduring Legacy of Anilines in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and its derivatives stand as a cornerstone in the vast edifice of medicinal chemistry.[1] From the advent of the first synthetic antimicrobial agents to the development of highly specific targeted cancer therapies, the aniline scaffold has proven to be remarkably versatile.[1] Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have cemented its importance in drug discovery and development.[2][3] This technical guide provides an in-depth exploration of the role of anilines in medicinal chemistry, detailing their applications across various therapeutic areas, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the intricate signaling pathways they modulate.

Therapeutic Applications of Aniline Derivatives

The structural simplicity of the aniline core, a benzene (B151609) ring bearing an amino group, belies its immense utility in the design of therapeutic agents.[1][4] This versatile scaffold has been successfully incorporated into drugs targeting a multitude of diseases, with prominent examples in oncology, infectious diseases, and pain management.[1]

Anticancer Agents

Aniline derivatives are particularly prominent in the field of oncology, where they form the structural backbone of numerous kinase inhibitors.[1] These drugs target the signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. A prime example is the class of 4-anilinoquinazoline (B1210976) derivatives, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression or mutation of EGFR is a key driver in several cancers, making it a critical therapeutic target.[1]

Antimicrobial Agents

The history of aniline in medicine is inextricably linked to the discovery of sulfonamides, the first class of synthetic drugs effective against bacterial infections.[1] These "sulfa drugs" are structural analogs of para-aminobenzoic acid (PABA) and act by competitively inhibiting dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2][5] This inhibition halts bacterial growth and replication.[2]

Analgesic Agents

One of the most widely used drugs in the world, paracetamol (acetaminophen), is a well-known aniline derivative.[1][4] Its synthesis involves the acetylation of the amino group of p-aminophenol, which is itself derived from aniline. While its precise mechanism of action is still a subject of research, it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[1]

Quantitative Data on Aniline Derivatives

The biological activity of aniline derivatives is quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds.

Table 1: Anticancer Activity of Aniline Derivatives

| Compound | Class | Target | Cell Line/Assay | IC50/ED50 | Reference |

| Canertinib (CI-1033) | 4-Anilinoquinazoline | EGFR | Kinase Assay | - | [1] |

| Gefitinib (B1684475) | 4-Anilinoquinazoline | EGFR (L858R) | H3255 | 0.075 µM | [6] |

| Erlotinib | 4-Anilinoquinazoline | EGFR (Exon 19 del) | PC-9 | 7 nM | [7] |

| Osimertinib | 4-Anilinoquinazoline | EGFR (L858R+T790M) | H1975 | 5 nM | [7] |

| Lapatinib | 4-Anilinoquinazoline | EGFR/HER2 | A431 | 0.16 µM | [6] |

| Compound 18c | 2-Substituted Aniline Pyrimidine (B1678525) | Mer Kinase | Kinase Assay | 18.5 ± 2.3 nM | [3] |

| Compound 18c | 2-Substituted Aniline Pyrimidine | c-Met Kinase | Kinase Assay | 33.6 ± 4.3 nM | [3] |

| Compound 14a | 2-Substituted Aniline Pyrimidine | Mer Kinase | Kinase Assay | 8.1 nM | [3] |

| Compound 3d | 2-Anilino Triazolopyrimidine | Tubulin Polymerization | Assay | 0.45 µM | [8] |

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Organism | MIC50 (µg/mL) | Reference |

| Sulfachloropyridazine | Bordetella bronchiseptica | ≤16 | [9] |

| Sulfadiazine | Bordetella bronchiseptica | ≤16 | [9] |

| Sulfadimethoxine | Bordetella bronchiseptica | ≤16 | [9] |

| Sulfamethoxazole | Bordetella bronchiseptica | ≤16 | [9] |

| Sulfachloropyridazine | Pasteurella multocida | ≤16 | [9] |

| Sulfadiazine | Pasteurella multocida | ≤16 | [9] |

| Sulfadimethoxine | Pasteurella multocida | ≤16 | [9] |

| Sulfamethoxazole | Pasteurella multocida | ≤16 | [9] |

| Sulfonamide Derivative I | S. aureus (MRSA) | 32 | [10] |

| Sulfonamide Derivative II | S. aureus (MRSA) | 64 | [10] |

Table 3: Analgesic Activity of Aniline Derivatives

| Compound | Assay | ED50 (mg/kg) | Reference |

| Acetanilide | Acetic acid writhing (mice) | 12.6 | [11] |

| 4-Aminophenol | Acetic acid writhing (mice) | ~20 | [11] |

| Aniline | Acetic acid writhing (mice) | ~20 | [11] |

| Phenacetin | Acetic acid writhing (mice) | ~100 | [11] |

| Acetaminophen | Acetic acid writhing (mice) | 158.5 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. This section provides protocols for key experiments cited in this guide.

Synthesis of 2-Substituted Aniline Pyrimidine Derivatives (General Procedure)

This protocol describes the synthesis of 2-substituted aniline pyrimidine derivatives, which have shown potent activity as kinase inhibitors.[3]

Materials:

-

Intermediate 13 (as described in the reference)

-

Substituted aniline

-

p-Toluenesulfonic acid (PTSA)

-

N,N-Dimethylformamide (DMF)

-

Ice water

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

To a mixture of intermediate 13 (1.2 mmol), the appropriate substituted aniline (1.0 mmol), and DMF (8 mL), add p-toluenesulfonic acid (PTSA, 4.0 mmol).[3]

-

Stir the mixture at 90 °C for 4 hours under a nitrogen atmosphere.[3]

-

Cool the reaction solution to room temperature and pour it into ice water (100 mL).[3]

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography using a mixture of DCM/MeOH (ranging from 100:1 to 30:1) as the eluent to afford the final product.[3]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4]

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Culture medium

-

Test compound (aniline derivative)

-

Vehicle control (e.g., DMSO)

-

Positive control (known cytotoxic agent)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive controls.[4]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[4]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[12]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.[12]

Materials:

-

Kinase of interest (e.g., EGFR)

-

Specific substrate (e.g., synthetic peptide)

-

Test compound (aniline derivative)

-

ATP

-

Microplate

-

Detection reagent (e.g., antibody-based or luminescence-based)

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations.[12]

-

Initiation: Start the kinase reaction by adding ATP.[12]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.[12]

-

Detection: Stop the reaction and add a detection reagent to quantify the amount of phosphorylated substrate.[12]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of many aniline derivatives are a result of their ability to modulate specific biological pathways that are dysregulated in disease states.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, and differentiation.[1][13] Upon binding of its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues.[1][13] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.[13][14] The two major pathways activated by EGFR are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which ultimately lead to the transcription of genes involved in cell proliferation and survival.[13][15] Aniline-based EGFR inhibitors, such as gefitinib and erlotinib, typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways.

Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline derivatives.

Sulfonamide Mechanism of Action

Sulfonamides exert their antimicrobial effect by interfering with the folic acid synthesis pathway in bacteria.[2][5] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[2] A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase.[2] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of this enzyme, effectively blocking the synthesis of folic acid.[2] Without folic acid, which is essential for the synthesis of nucleotides and certain amino acids, bacteria are unable to grow and multiply.[16]

Caption: Mechanism of action of sulfonamides in inhibiting bacterial folic acid synthesis.

Experimental Workflow for Anticancer Drug Discovery

The process of discovering and evaluating new anticancer drugs, including aniline derivatives, typically follows a structured workflow. This begins with the synthesis of a library of compounds, which are then subjected to initial screening for cytotoxic activity against various cancer cell lines. Promising "hits" from this initial screen are then selected for more in-depth mechanism of action studies to determine how they exert their effects, for example, by investigating their impact on the cell cycle, their ability to induce apoptosis (programmed cell death), or their inhibitory activity against specific kinases.

Caption: A typical workflow for the discovery and preclinical evaluation of anticancer aniline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutagenic and analgesic activities of aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. ClinPGx [clinpgx.org]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3-Bromo-5-methylaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details the directing effects of the substituents, predicting the regioselectivity of common electrophilic aromatic substitution (EAS) reactions. While specific experimental data for this molecule is limited in published literature, this guide presents detailed, representative experimental protocols for halogenation, nitration, sulfonation, and Friedel-Crafts reactions based on established methodologies for analogous substituted anilines. The anticipated outcomes, including product distributions, are summarized in clear, tabular format. Furthermore, reaction pathways and logical workflows are illustrated using diagrams generated with the DOT language. This guide is intended to serve as a valuable resource for chemists engaged in the synthesis and functionalization of substituted anilines.

Core Concepts: Directing Effects and Reactivity

The regioselectivity of electrophilic substitution on the this compound ring is governed by the electronic properties of its three substituents: the amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups.

-

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect. This significantly increases the electron density at the positions ortho and para to the amino group, making them highly susceptible to electrophilic attack.

-

Methyl Group (-CH₃): An alkyl group, it is a weak activating group and an ortho, para-director, primarily through a positive inductive effect.

-

Bromo Group (-Br): As a halogen, it exhibits a dual nature. It is a deactivating group due to its strong electron-withdrawing inductive effect, yet it is an ortho, para-director because of the electron-donating resonance effect of its lone pairs.

Synergistic and Competitive Effects: In this compound, the directing effects of the substituents must be considered in concert. The amino group is the most powerful activating group present and will therefore dominate the directing effects. The positions ortho and para to the amino group are C2, C4, and C6.

-

C2 and C6: These positions are ortho to the amino group and meta to both the bromo and methyl groups.

-

C4: This position is para to the amino group, and ortho to both the bromo and methyl groups.

Given the strong activating and directing nature of the amino group, electrophilic substitution is predicted to occur predominantly at the C2, C4, and C6 positions. The steric hindrance from the adjacent methyl and bromo groups may influence the relative yields of the ortho-substituted products.

Due to the high reactivity of the aniline (B41778) ring, polysubstitution can be a significant side reaction. To achieve monosubstitution and to prevent undesirable side reactions, particularly in Friedel-Crafts reactions where the amino group can complex with the Lewis acid catalyst, protection of the amino group is often necessary. A common strategy is the acetylation of the amino group to form an amide, which is still an ortho, para-director but is less activating.

Predicted Electrophilic Substitution Reactions and Data

Halogenation (Bromination)

Direct bromination of this compound is expected to be rapid and may lead to polysubstituted products. For controlled monobromination, protection of the amino group is recommended.

Table 1: Predicted Products and Illustrative Yields for Bromination

| Starting Material | Reagents and Conditions | Major Product(s) | Illustrative Yield (%) |

| N-(3-bromo-5-methylphenyl)acetamide | Br₂, CH₃COOH | N-(2-bromoacetyl)-3-bromo-5-methylaniline, N-(4-bromoacetyl)-3-bromo-5-methylaniline | 85-95 (mixture) |

| Mixture from above | H₃O⁺, heat | 2,3-Dibromo-5-methylaniline, 3,4-Dibromo-5-methylaniline | >90 (hydrolysis) |

Nitration

Direct nitration of anilines with a mixture of nitric and sulfuric acids can be hazardous and can lead to the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the meta-directing anilinium ion. Therefore, protection of the amino group is crucial for achieving high yields of the desired ortho and para products.

Table 2: Predicted Products and Illustrative Yields for Nitration

| Starting Material | Reagents and Conditions | Major Product(s) | Illustrative Yield (%) |

| N-(3-bromo-5-methylphenyl)acetamide | HNO₃, H₂SO₄, 0 °C | N-(3-bromo-5-methyl-2-nitrophenyl)acetamide, N-(3-bromo-5-methyl-4-nitrophenyl)acetamide, N-(3-bromo-5-methyl-6-nitrophenyl)acetamide | 80-90 (mixture) |

| Mixture from above | H₃O⁺, heat | 3-Bromo-5-methyl-2-nitroaniline, 3-Bromo-5-methyl-4-nitroaniline, 3-Bromo-5-methyl-6-nitroaniline | >90 (hydrolysis) |

Sulfonation

Sulfonation is typically carried out using fuming sulfuric acid. The reaction is reversible, and the position of substitution can be influenced by the reaction temperature. As with other EAS reactions on anilines, protection of the amino group can afford cleaner products.

Table 3: Predicted Products and Illustrative Yields for Sulfonation

| Starting Material | Reagents and Conditions | Major Product(s) | Illustrative Yield (%) |

| N-(3-bromo-5-methylphenyl)acetamide | Fuming H₂SO₄ | N-(2-acetylamino-6-bromo-4-methylphenyl)sulfonic acid, N-(4-acetylamino-2-bromo-6-methylphenyl)sulfonic acid | 75-85 (mixture) |

| Mixture from above | H₃O⁺, heat | 2-Amino-6-bromo-4-methylbenzenesulfonic acid, 4-Amino-2-bromo-6-methylbenzenesulfonic acid | >90 (hydrolysis) |

Friedel-Crafts Acylation

Friedel-Crafts reactions are generally unsuccessful with anilines due to the reaction of the basic amino group with the Lewis acid catalyst. Protection of the amino group as an acetamide (B32628) allows for successful acylation.

Table 4: Predicted Products and Illustrative Yields for Friedel-Crafts Acylation

| Starting Material | Reagents and Conditions | Major Product(s) | Illustrative Yield (%) |

| N-(3-bromo-5-methylphenyl)acetamide | CH₃COCl, AlCl₃ | N-(2-acetyl-3-bromo-5-methylphenyl)acetamide, N-(4-acetyl-3-bromo-5-methylphenyl)acetamide | 70-80 (mixture) |

| Mixture from above | H₃O⁺, heat | 1-(2-Amino-6-bromo-4-methylphenyl)ethanone, 1-(4-Amino-2-bromo-6-methylphenyl)ethanone | >90 (hydrolysis) |

Detailed Experimental Protocols

The following protocols are representative and based on standard procedures for electrophilic aromatic substitution on substituted anilines.

Protection of the Amino Group: Synthesis of N-(3-bromo-5-methylphenyl)acetamide

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 53.7 mmol) in 50 mL of glacial acetic acid.

-

To this solution, add acetic anhydride (B1165640) (6.0 mL, 64.5 mmol) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.

Representative Protocol for Bromination of N-(3-bromo-5-methylphenyl)acetamide

Experimental Protocol:

-

In a 100 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve N-(3-bromo-5-methylphenyl)acetamide (5.0 g, 21.9 mmol) in 30 mL of glacial acetic acid.

-

Cool the solution to 10-15 °C in an ice bath.

-

From the dropping funnel, add a solution of bromine (1.1 mL, 21.9 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 150 mL of ice-cold water.

-

Collect the precipitated product by vacuum filtration and wash with a cold 5% sodium bisulfite solution to remove any unreacted bromine, followed by washing with cold water.

-

The crude product can be purified by recrystallization from ethanol.

Representative Protocol for Nitration of N-(3-bromo-5-methylphenyl)acetamide

Experimental Protocol:

-

In a 100 mL flask, carefully add N-(3-bromo-5-methylphenyl)acetamide (5.0 g, 21.9 mmol) in small portions to 20 mL of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice-salt bath.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the acetanilide (B955) over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-